molecular formula C12H23NO10S3 B1197248 [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid

[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid

Cat. No.: B1197248
M. Wt: 437.5 g/mol
InChI Key: GMMLNKINDDUDCF-SISVVIKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid is a complex organic compound with a unique structure It consists of a tetrahydropyran ring with multiple hydroxyl groups and a hydroxymethyl group, attached to a pentanimidothioate moiety with a methylsulfinyl and sulfooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid involves several steps:

    Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose sugar, under acidic conditions.

    Introduction of hydroxyl groups: The hydroxyl groups can be introduced through selective oxidation or hydroxylation reactions.

    Attachment of the pentanimidothioate moiety: This step involves the reaction of the tetrahydropyran derivative with a suitable thioamide precursor under basic conditions.

    Addition of the methylsulfinyl and sulfooxy groups: These groups can be introduced through sulfoxidation and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioamide groups.

    Reduction: Reduction reactions can target the sulfooxy and methylsulfinyl groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products may include thiols, sulfides, and alcohols.

    Substitution: Products may include ethers, esters, and amides.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Enzyme studies: The compound can be used to study enzyme-substrate interactions and enzyme kinetics.

    Metabolic pathways: It may be used to investigate metabolic pathways involving similar structures.

Medicine

    Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Diagnostic tools: It may be used in the development of diagnostic assays and imaging agents.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thioamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The sulfooxy and methylsulfinyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid
  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanamide
  • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanthiol

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

GMMLNKINDDUDCF-SISVVIKZSA-N

Isomeric SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate)
glucoraphanin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.